![molecular formula C15H15N3 B15299841 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15299841.png)
2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a 3,5-dimethylphenyl group at the 2-position and an amine group at the 3-position
Preparation Methods
The synthesis of 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminopyridine with 3,5-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. Another approach involves the use of multicomponent reactions, where 2-aminopyridine, 3,5-dimethylbenzaldehyde, and an isocyanide are combined in the presence of a Lewis acid catalyst to form the desired product .
Chemical Reactions Analysis
2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkyl groups.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Scientific Research Applications
2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring. Examples include 2-phenylimidazo[1,2-a]pyridine and 2-(4-methylphenyl)imidazo[1,2-a]pyridine.
Imidazo[1,5-a]pyridine derivatives: These compounds have a similar imidazo ring system but differ in the position of the nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.
Biological Activity
2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine is a compound that belongs to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H15N3
- Molecular Weight : 239.30 g/mol
This compound features a fused imidazole and pyridine ring system, which is significant for its biological interactions.
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:
Pharmacological Properties
- Anticancer Activity : Several studies highlight the compound's potential in inhibiting cancer cell proliferation. For instance, it has shown promising effects against various cancer cell lines, including breast and lung cancer.
- Antimicrobial Effects : The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Activity : Research demonstrates its ability to reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.
- Anticonvulsant Effects : Some derivatives have been studied for their anticonvulsant properties, suggesting a role in treating epilepsy.
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyridine derivatives provide insights into how modifications to the chemical structure influence biological activity. Key findings include:
- Substituents on the phenyl ring significantly affect potency and selectivity against specific targets.
- The presence of electron-donating groups enhances anticancer activity.
- Modifications at the nitrogen positions in the imidazole ring can improve binding affinity to biological targets.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
- Anti-inflammatory Effects :
Properties
Molecular Formula |
C15H15N3 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C15H15N3/c1-10-7-11(2)9-12(8-10)14-15(16)18-6-4-3-5-13(18)17-14/h3-9H,16H2,1-2H3 |
InChI Key |
JJDMYSPQDZIZMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(N3C=CC=CC3=N2)N)C |
Origin of Product |
United States |
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